1-[2-(3-Bromophenyl)ethyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine itself is a cyclic compound that has been widely studied for its biological activity, including its use in pharmaceuticals. The specific compound in question features a bromophenyl group, which contributes to its unique chemical properties and potential applications in medicinal chemistry.
The compound can be synthesized through various methods, often involving the reaction of piperazine with substituted phenyl groups. It has been referenced in several studies focusing on the synthesis and biological evaluation of piperazine derivatives, highlighting its relevance in drug development and pharmacological research .
1-[2-(3-Bromophenyl)ethyl]piperazine is classified as an organic compound, specifically a heterocyclic amine due to the presence of the piperazine ring. Its structure includes both aromatic (bromophenyl) and aliphatic components, making it a versatile molecule for various chemical reactions and applications.
The synthesis of 1-[2-(3-Bromophenyl)ethyl]piperazine typically involves the following steps:
A typical synthetic route involves the nucleophilic attack of piperazine on the electrophilic carbon of 3-bromobenzyl chloride. This results in the formation of 1-[2-(3-Bromophenyl)ethyl]piperazine along with the release of hydrogen bromide as a byproduct. Purification methods such as recrystallization or chromatography are employed to isolate the final product .
The molecular structure of 1-[2-(3-Bromophenyl)ethyl]piperazine can be depicted as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. NMR spectra typically show distinct signals corresponding to the protons in the piperazine ring and the bromophenyl group .
1-[2-(3-Bromophenyl)ethyl]piperazine can participate in various chemical reactions:
The reactivity of this compound is influenced by both the piperazine ring and the bromophenyl group, which can stabilize certain intermediates during chemical transformations .
In biological systems, compounds like 1-[2-(3-Bromophenyl)ethyl]piperazine may act on various receptors or enzymes due to their structural similarities with neurotransmitters or other signaling molecules. The mechanism often involves binding to specific receptors in the central nervous system or influencing neurotransmitter pathways.
Studies have shown that piperazine derivatives can exhibit activities such as anxiolytic effects or modulation of dopamine receptors, suggesting potential therapeutic applications .
Relevant data from spectral analyses (NMR, IR) can provide insights into these properties, confirming structural integrity and purity .
1-[2-(3-Bromophenyl)ethyl]piperazine serves as a valuable intermediate in medicinal chemistry for developing new pharmaceuticals. Its derivatives have been explored for their potential use as:
Research continues into optimizing its pharmacological properties and exploring new therapeutic avenues .
Piperazine (1,4-diazacyclohexane) serves as a privileged scaffold in medicinal chemistry due to its remarkable physicochemical properties and structural versatility. This saturated six-membered heterocycle features two nitrogen atoms at para positions, enabling diverse substitution patterns that fine-tune pharmacokinetic profiles. The piperazine ring significantly enhances aqueous solubility by increasing molecular polarity while maintaining membrane permeability—a critical balance for central nervous system (CNS) drug development [2] [6]. Its conformational flexibility allows bioactive molecules to adopt optimal geometries for target engagement, particularly with G-protein-coupled receptors (GPCRs) and epigenetic enzymes implicated in neurological disorders [6].
The molecular hybridization strategy leveraging piperazine has proven especially valuable for enhancing blood-brain barrier (BBB) penetration. Research demonstrates that benzylpiperazine derivatives serve as effective "carriers" for polar functional groups like hydroxamates, which typically exhibit poor CNS bioavailability. For instance, hybrid HDAC6 inhibitors incorporating benzhydryl piperazine caps achieve significant brain exposure while maintaining target selectivity (Table 1) [6]. This approach capitalizes on piperazine’s protonatable nitrogen atoms, which facilitate transient BBB transport via adsorptive transcytosis. The scaffold’s modular nature also enables strategic attenuation of lipophilicity (e.g., through phenyl ring reduction) to mitigate off-target effects like hERG channel inhibition—demonstrated by the 100-fold reduction in hERG activity when replacing a benzhydryl group with methylbenzyl in HDAC6 inhibitors [6].
Table 1: Impact of Piperazine Moieties on Pharmacological Profiles
Piperazine Modification | HDAC6 IC₅₀ (μM) | hERG IC₅₀ (μM) | clogP | Key Pharmacological Advantage |
---|---|---|---|---|
Benzhydryl-piperazine (Compound 2) | 0.11 ± 0.013 | 0.66 ± 0.08 | 3.19 | High HDAC6 potency |
Methylbenzyl-piperazine (KH-259) | 0.26 ± 0.24 | 106 ± 16.3 | 2.36 | Reduced hERG inhibition |
Unsubstituted benzyl-piperazine (Compound 8) | 0.26 ± 0.028 | 73.1 ± 12.1 | 1.89 | Optimal balance of potency/safety |
The 3-bromophenyl substituent confers distinctive steric and electronic properties to piperazine derivatives that significantly influence target engagement. Positioned meta to the ethylpiperazine linkage, the bromine atom introduces moderate steric bulk (van der Waals radius: 1.85 Å) while maintaining planar geometry. This halogen acts as an ortho-para directing group in electrophilic substitution, enabling further structural elaboration via cross-coupling reactions—a valuable synthetic handle for analog development [4] [9]. Electronically, the inductively withdrawing bromine creates a localized electron deficiency (Hammett σₘ = 0.39) that enhances hydrogen-bond acceptor capacity at the piperazine nitrogens, potentially strengthening interactions with biological targets [8].
Comparative studies of positional isomers reveal the unique advantages of meta-substitution. The 3-bromophenylpiperazine scaffold (CAS 31197-30-5) demonstrates superior metabolic stability over ortho- and para-substituted analogs due to reduced cytochrome P450 oxidation at the phenyl ring. Molecular descriptors further highlight its balanced properties (Table 2) [4] [9]. When incorporated into extended scaffolds like 1-[2-(3-bromophenyl)ethyl]piperazine (C₁₂H₁₇BrN₂), the ethylene spacer between phenyl and piperazine rings enhances conformational freedom, enabling optimal positioning for receptor binding. This structural feature is conserved in CNS-active compounds where target engagement requires specific spatial orientation of the aryl and basic nitrogen motifs [1] [10].
Table 2: Molecular Properties of Bromophenylpiperazine Isomers
Compound | CAS Number | Molecular Weight (g/mol) | cLogP | pKa (Predicted) | Key Structural Feature |
---|---|---|---|---|---|
1-(3-Bromophenyl)piperazine | 31197-30-5 | 241.13 | 2.48 | 8.92 | Meta-halogenation |
1-(2-Bromophenyl)piperazine | Not specified | Not provided | Not provided | Not provided | Ortho-halogenation |
1-(4-Bromophenyl)piperazine | 1704069-15-7 | 283.21 | 2.87 | Not provided | Para-halogenation |
1-[2-(3-Bromophenyl)ethyl]piperazine | 53407154 | 269.18 | 3.02 | Not provided | Ethylene spacer |
Arylpiperazine derivatives have evolved through three distinct generations in psychopharmacology. The foundational period (1950s-1970s) featured simple piperazine scaffolds like the anthelmintic piperazine citrate, which unexpectedly revealed neurological effects through GABAergic modulation [2]. This prompted investigation into CNS applications, leading to second-generation arylpiperazines in the 1980s-1990s characterized by direct phenyl-N₁ attachment. Compounds like 1-(3-bromophenyl)piperazine emerged as versatile intermediates for serotonin receptor ligands, with the bromine atom enabling precise structural diversification via palladium-catalyzed cross-coupling [4] [9].
The modern era (2000s-present) features hybrid architectures with extended spacers between aryl and piperazine moieties. 1-[2-(3-Bromophenyl)ethyl]piperazine exemplifies this evolution, where the ethylene bridge enhances conformational flexibility and reduces steric constraints at target sites. These innovations address limitations of earlier arylpiperazines, particularly their susceptibility to metabolic N-dealkylation and suboptimal receptor selectivity [1] [10]. Contemporary research focuses on multitarget ligands like the HDAC6-piperazine hybrid KH-259, which merges the epigenetic modulator hydroxamate with a brain-targeting benzylpiperazine unit. This compound demonstrates antidepressant efficacy in vivo (10 mg/kg i.p.) by simultaneously enhancing α-tubulin acetylation and modulating serotonin signaling—validating the hybrid approach for CNS therapeutics [6].
Table 3: Evolution of Piperazine-Based CNS Therapeutics
Generation | Time Period | Representative Structure | Therapeutic Application | Innovation |
---|---|---|---|---|
First | 1950s-1970s | Piperazine hexahydrate | Anthelmintic with neurological effects | GABAergic modulation |
Second | 1980s-1990s | 1-(3-Bromophenyl)piperazine | Serotonin receptor ligands | Direct aryl attachment |
Third | 2000s-present | 1-[2-(3-Bromophenyl)ethyl]piperazine derivatives | Multitarget antidepressants | Ethylene spacers and hybrid architectures |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7